molecular formula C20H19N3OS B2985756 (E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 346409-50-5

(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2985756
CAS No.: 346409-50-5
M. Wt: 349.45
InChI Key: MEBPLQYJFPHVNG-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C20H19N3OS and its molecular weight is 349.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

The synthesis of piperazine-based 2-benzothiazolylimino-4-thiazolidinones, which are derivatives related to the given compound, has shown promising antimicrobial properties. These compounds were prepared via a highly efficient N-formylation process and demonstrated significant in vitro activity against bacteria and a fungus, with minimal inhibitory concentrations (MICs) ranging from 4 to 8 µg/mL, indicating their potential as antimicrobial agents (Patel & Park, 2015). Additionally, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes, with several compounds displaying low micromolar anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain and low cytotoxicity, making them promising candidates for further development in anti-tuberculosis therapy (Pancholia et al., 2016).

Antidiabetic Activity

A novel series of substituted (E)-3-(Benzo[d]thiazol-2-ylamino)phenylprop-2-en-1-one compounds were synthesized and evaluated for their antidiabetic activity. Many of these derivatives showed significant antidiabetic activity, highlighting the potential of benzothiazole and piperazine derivatives in managing diabetes (Patil et al., 2013).

Pharmacological Potential in Drug Design

The chemical scaffold of (E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one and its derivatives have been explored for the design of drugs with antibacterial, antifungal, and antiviral properties. For instance, compounds derived from this scaffold have been synthesized and screened for their antibacterial and antifungal activities, showing high efficacy against various microbial strains. This suggests their utility in developing new therapeutic agents targeting resistant microbial infections (Hamama et al., 2017).

Properties

IUPAC Name

(E)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c24-19(11-10-16-6-2-1-3-7-16)22-12-14-23(15-13-22)20-21-17-8-4-5-9-18(17)25-20/h1-11H,12-15H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBPLQYJFPHVNG-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.